Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Overview
Description
Methyl 5-formyl-2-(morpholin-4-yl)benzoate is an organic compound with the molecular formula C13H15NO4. It is a derivative of benzoic acid, featuring a morpholine ring and a formyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2-(morpholin-4-yl)benzoate typically involves the reaction of 5-formyl-2-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-carboxy-2-(morpholin-4-yl)benzoic acid.
Reduction: Methyl 5-(hydroxymethyl)-2-(morpholin-4-yl)benzoate.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 5-formyl-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formylbenzoate: Lacks the morpholine ring, making it less versatile in chemical reactions.
Methyl 5-formyl-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical properties and biological activities.
Uniqueness
Methyl 5-formyl-2-(morpholin-4-yl)benzoate is unique due to the presence of both a formyl group and a morpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 5-formyl-2-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSZGDEKQTPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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